
1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Alkylation: The benzothiazole derivative is then alkylated using a suitable alkylating agent to introduce the cyclohexane moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced reaction conditions.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid has diverse applications in scientific research, including use as a building block in the synthesis of more complex organic molecules, and in the development of new materials like polymers and coatings. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties, with ongoing research exploring its potential as a therapeutic agent for various diseases.
Scientific Research Applications
- Chemistry this compound serves as a fundamental building block in creating complex organic molecules and materials.
- Biology This compound is under investigation for its potential biological activities, which include antimicrobial and anticancer properties.
- Medicine Current research is dedicated to determining its potential as a therapeutic agent for various diseases.
- Industry It is used in the creation of innovative materials possessing specific properties, including coatings and polymers.
The mechanism of action of this compound involves interactions with molecular targets and pathways in biological systems. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity, which can lead to biological effects such as antimicrobial or anticancer activities.
Application | Description |
---|---|
Building Block | Utilized in the synthesis of complex organic molecules and materials. |
Biological Activities | Studied for potential antimicrobial and anticancer properties. |
Therapeutic Agent | Researched for its potential in treating various diseases. |
Material Development | Employed in creating new materials with specific properties, such as polymers and coatings. |
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid can be compared with other benzothiazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-yl)acetic acid
- 2-(1,3-Benzothiazol-2-yl)propanoic acid
- 2-(1,3-Benzothiazol-2-yl)benzoic acid
These compounds share the benzothiazole ring but differ in the attached functional groups and overall structure. The uniqueness of this compound lies in its cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties .
Biological Activity
1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid (CAS 863669-59-4) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.
The molecular formula of this compound is C15H17NO2S, with a molecular weight of 275.37 g/mol. The compound features a benzothiazole moiety linked to a cyclohexanecarboxylic acid structure, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an insecticide and its effects on cancer cell lines.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of compounds related to the benzothiazole structure. For instance, while specific data on this compound is limited, related compounds have shown effectiveness against mosquito larvae (Aedes aegypti), a vector for several viral diseases. These studies emphasize the need for new insecticides due to resistance issues with current chemical options .
Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of similar benzothiazole derivatives demonstrated significant activity against various cancer cell lines. For example, compounds with similar structures exhibited growth inhibitory activity against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. The results showed that certain derivatives had GI50 values below 20 µM, indicating promising anticancer properties .
Case Study 1: Insecticidal Evaluation
In a comparative study of larvicidal activity against Aedes aegypti, compounds derived from the benzothiazole framework were synthesized and tested. Although specific results for this compound were not provided, related compounds demonstrated LC50 values indicating effective larvicidal action .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of benzothiazole derivatives, several compounds were assessed for their cytotoxic effects using an MTT assay. The study revealed that modifications in the substituents significantly influenced the activity against MCF-7 and MDA-MB-468 cell lines. Compounds with specific substitutions showed enhanced potency and selectivity towards cancer cells .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for cellular proliferation in cancer cells.
- Disruption of Cellular Processes : The benzothiazole moiety may interfere with cellular signaling pathways involved in growth and survival.
Summary Table of Biological Activities
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(18)15(8-4-1-5-9-15)10-13-16-11-6-2-3-7-12(11)19-13/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVKRYUHBRZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218571 | |
Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863669-59-4 | |
Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863669-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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